molecular formula C4H7NO3 B2631946 (Ethylamino)(oxo)acetic acid CAS No. 75235-35-7

(Ethylamino)(oxo)acetic acid

Cat. No.: B2631946
CAS No.: 75235-35-7
M. Wt: 117.104
InChI Key: DXRIITVFSTUKPW-UHFFFAOYSA-N
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Description

(Ethylamino)(oxo)acetic acid is an organic compound with the molecular formula C₄H₇NO₃. It is known for its role as an inhibitor of lactate dehydrogenase C4 (LDHC4), an enzyme involved in the metabolic pathway of glycolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylamino)(oxo)acetic acid can be synthesized through the reaction of ethylamine with oxalic acid. The reaction typically involves the following steps:

    Formation of Ethylammonium Oxalate: Ethylamine is reacted with oxalic acid to form ethylammonium oxalate.

    Dehydration: The ethylammonium oxalate is then dehydrated to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (Ethylamino)(oxo)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can yield ethylamino derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

(Ethylamino)(oxo)acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It serves as an inhibitor of lactate dehydrogenase C4, making it useful in studies related to glycolysis and metabolic pathways.

    Medicine: Its selective inhibition of lactate dehydrogenase C4 makes it a potential candidate for anticancer drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

    Oxamic Acid: Another inhibitor of lactate dehydrogenase but with less selectivity compared to (ethylamino)(oxo)acetic acid.

    N-Substituted Oxamic Acids: These compounds also inhibit lactate dehydrogenase but with varying degrees of potency.

Uniqueness: this compound is unique due to its high selectivity for lactate dehydrogenase C4, making it a promising candidate for targeted anticancer therapy. Its ability to selectively inhibit LDHC4 over other isoforms sets it apart from other similar compounds .

Properties

IUPAC Name

2-(ethylamino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-2-5-3(6)4(7)8/h2H2,1H3,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRIITVFSTUKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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